Ethyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H33NO4. This compound is known for its unique structural features, which include a quinoline core, a nitrophenyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions The starting materials often include substituted anilines, which undergo cyclization reactions to form the quinoline coreThe reaction conditions usually involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The quinoline core may interact with DNA or proteins, influencing cellular functions and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- METHYL 4-{4-[(4-METHOXYBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- METHYL 4-(4-HYDROXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl ester moiety also influences its solubility and pharmacokinetic properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H32N2O6 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-4-[4-[(4-methylphenyl)methoxy]-3-nitrophenyl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C29H32N2O6/c1-6-36-28(33)25-18(3)30-21-14-29(4,5)15-23(32)27(21)26(25)20-11-12-24(22(13-20)31(34)35)37-16-19-9-7-17(2)8-10-19/h7-13,26,30H,6,14-16H2,1-5H3 |
InChI Key |
SDTZXIWSFHGHMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)[N+](=O)[O-])C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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